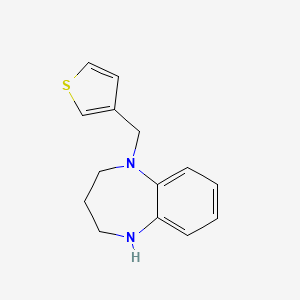
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine, also known as TMT, is a benzodiazepine derivative that has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research in this area. In
科学的研究の応用
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy. 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has also been shown to enhance memory consolidation and retrieval in animal models, suggesting its potential use in the treatment of memory-related disorders such as Alzheimer's disease. Additionally, 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease.
作用機序
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine acts as a positive allosteric modulator of the GABA-A receptor, increasing the binding affinity of GABA to the receptor and enhancing its inhibitory effects. This results in an overall decrease in neuronal excitability, leading to the anxiolytic, sedative, and anticonvulsant effects observed in animal models. 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and cholinergic systems, which may contribute to its cognitive-enhancing and neuroprotective effects.
Biochemical and Physiological Effects:
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models, as well as increase sleep duration and decrease sleep latency. 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has also been shown to enhance memory consolidation and retrieval in animal models. Additionally, 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine has several advantages for lab experiments, including its high purity and yield, its well-characterized mechanism of action, and its wide range of biochemical and physiological effects. However, 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine also has some limitations, including its potential for abuse and dependence, as well as its potential for adverse side effects such as sedation and cognitive impairment.
将来の方向性
There are several future directions for research on 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine. One area of interest is the potential use of 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine in the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease. Another area of interest is the development of 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine and its effects on other neurotransmitter systems.
合成法
5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine can be synthesized using a variety of methods, including the condensation of 3-mercapto-1-propanol with 2-amino-4-chloro-5-phenyl-7-bromo-6-fluorobenzimidazole, followed by cyclization with triethylamine. Another method involves the reaction of 3-mercapto-1-propanol with 2-amino-5-phenyl-1,3,4-oxadiazole, followed by cyclization with phosphorus oxychloride. These methods have been shown to yield 5-(Thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine with high purity and yield.
特性
IUPAC Name |
5-(thiophen-3-ylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-2-5-14-13(4-1)15-7-3-8-16(14)10-12-6-9-17-11-12/h1-2,4-6,9,11,15H,3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODABITUGVVVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N(C1)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid](/img/structure/B6646394.png)
![2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid](/img/structure/B6646397.png)





![4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B6646465.png)


![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-phenylpropan-2-ol](/img/structure/B6646484.png)
![1-N-[(4-fluoro-3-methylphenyl)methyl]-1-N,4-dimethylpentane-1,3-diamine](/img/structure/B6646491.png)

![3-[(6-Methoxy-3-nitropyridin-2-yl)amino]piperidin-2-one](/img/structure/B6646501.png)